Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate
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Overview
Description
Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate is an organic compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate typically involves a multi-step process. One common method includes the esterification of the carboxylic acid group, followed by the introduction of the fluorosulfonyl group. The key steps are as follows:
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Sulfonation: The phenyl ring is sulfonated using sulfuryl fluoride (SO2F2) to introduce the fluorosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Sulfuryl Fluoride (SO2F2):
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the ester group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: The corresponding alcohols.
Oxidation Products: Phenolic or carbonyl derivatives.
Scientific Research Applications
Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed in the development of covalent inhibitors that target specific proteins.
Drug Discovery: Utilized in the design of novel pharmaceuticals with potential therapeutic effects.
Materials Science: Incorporated into the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The fluorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluorophenoxy)propanoate
- Methyl 3-(4-chlorosulfonyloxyphenyl)propanoate
- Methyl 3-(4-bromosulfonyloxyphenyl)propanoate
Uniqueness
Methyl 3-(4-fluorosulfonyloxyphenyl)propanoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro and bromo analogs. This makes it particularly valuable in applications requiring selective and stable covalent modifications .
Properties
IUPAC Name |
methyl 3-(4-fluorosulfonyloxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16-17(11,13)14/h2-3,5-6H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYGCJSTCNKPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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